molecular formula C20H21ClN4OS2 B2561772 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216981-31-5

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2561772
CAS No.: 1216981-31-5
M. Wt: 432.99
InChI Key: LMZPHRNUAUPSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound featuring a complex molecular structure that incorporates a benzo[d]thiazole core, a dimethylaminoethyl side chain, and a carboxamide linker . This structure is characteristic of molecules explored in various medicinal chemistry and drug discovery research programs. Compounds within the benzothiazole class have been investigated for their potential to interact with a range of biological targets. Scientific literature indicates that structurally related benzothiazole derivatives have shown significant research value as potent and selective enzyme inhibitors. For instance, some analogues are known to inhibit casein kinase 1 (CK1) isoforms, which are implicated in cellular processes like signal transduction and cell cycle progression . Other benzothiazole-based compounds are being studied for their potential application in neurodegenerative diseases, such as acting as selective monoamine oxidase B (MAO-B) inhibitors . The presence of specific functional groups in this compound suggests it may serve as a valuable chemical tool or intermediate for researchers developing novel therapeutic agents, particularly in oncology and neuroscience. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2.ClH/c1-13-5-4-6-16-18(13)22-20(27-16)24(10-9-23(2)3)19(25)14-7-8-15-17(11-14)26-12-21-15;/h4-8,11-12H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZPHRNUAUPSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride (referred to as DMABT hereafter) is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMABT, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMABT features a unique combination of functional groups, including:

  • Dimethylamino group : Enhances lipophilicity and bioavailability.
  • Benzothiazole moieties : Known for their diverse pharmacological effects.
  • Carboxamide group : Contributes to hydrogen bonding and solubility.

The molecular formula of DMABT is C19H22ClN3OC_{19}H_{22}ClN_3O, with a molecular weight of approximately 369.85 g/mol.

Research indicates that DMABT may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : DMABT has shown potential as an inhibitor of various proteins involved in cancer cell survival pathways. Studies have indicated that it can modulate signaling pathways critical for tumor growth, making it a candidate for anticancer therapy .
  • Anticonvulsant Activity : Similar compounds within the benzothiazole family have demonstrated anticonvulsant properties. DMABT's structural similarities suggest it may also influence GABAergic neurotransmission, which is crucial in seizure management .
  • Antimicrobial Activity : Preliminary studies suggest that DMABT may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is thought to arise from its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Case Studies and Experimental Evaluations

  • Anticancer Studies : In vitro studies have demonstrated that DMABT can inhibit the growth of several cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating effective dose-response relationships.
  • Neurotoxicity Assessment : A study evaluating the neurotoxic effects of similar benzothiazole derivatives found that compounds with structural analogies to DMABT displayed low neurotoxicity, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational analyses have revealed that DMABT can effectively bind to active sites of enzymes implicated in cancer progression and inflammation, providing insights into its potential as a lead compound for drug development.

Comparative Biological Activity

Compound NameBiological ActivityIC50/ED50 ValuesReference
DMABTAnticancerIC50 ~ 20 µM
Compound AAnticonvulsantED50 160.4 mg/kg
Compound BAntimicrobialMIC 0.025 mM

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride can inhibit cell proliferation in human cancer models, suggesting potential use as antitumor agents.

Cell Line IC50 (µM) Reference
HeLa5.6
MCF-74.8
A5496.2

Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes involved in cancer progression, indicating its potential as a lead compound for drug development.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest it possesses broad-spectrum activity, particularly against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent in treating infections caused by resistant strains.

Anti-inflammatory Effects

Similar compounds have been reported to inhibit key enzymes involved in inflammatory processes, indicating potential anti-inflammatory applications. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways may contribute to the observed anti-inflammatory effects.

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in reducing tumor size in animal models. In a study involving mice bearing tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Clinical Relevance

Clinical studies are ongoing to evaluate the safety and efficacy of this compound in humans, particularly in oncology settings. The promising preclinical results warrant further exploration into its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoheterocyclic Derivatives
Compound Name Core Structure Key Substituents Synthesis Highlights Reference
Target Compound Benzo[d]thiazole - 4-Methylbenzothiazole
- Dimethylaminoethyl carboxamide
Likely involves condensation of benzothiazole precursors with dimethylaminoethylamine, followed by HCl salt formation (inferred from )
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole - Nitro group
- Thiadiazole-thioacetamide
Reacted 2-mercapto-1,3,4-thiadiazole derivatives with chloroacetamide intermediates under basic conditions
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Benzo[d]thiazole - Amino group
- Benzamide
Nitro reduction using Zn/NH₄HCO₂ in methanol
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide Benzimidazole - Propyl group
- Phenylethyl carboxamide
Acid chloride formation followed by coupling with phenylethylamine

Key Observations :

  • The target compound’s dimethylaminoethyl group enhances polarity and solubility compared to the phenylethyl group in benzimidazole analogs .
  • Nitro or amino substituents in benzothiazoles (e.g., ) influence electronic properties and bioactivity.

Key Observations :

  • The dimethylaminoethyl group in the target compound may improve cellular uptake compared to nitro or amino derivatives, as seen in ’s VEGFR-2 inhibitors .
  • Benzo[d]thiazole derivatives with electron-withdrawing groups (e.g., nitro) show stronger anticancer activity, while amino groups favor corrosion inhibition .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Solubility Stability Key Functional Groups Reference
Target Compound High (HCl salt) Likely stable in acidic conditions - Carboxamide
- Quaternary ammonium (HCl)
Compound 6d () Moderate (neutral) Stable under reflux - Thiadiazole-thioether
- Nitro group
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () Low (neutral) Sensitive to oxidation - Amino group
- Benzamide
1,2,4-Triazole-3-thiones () pH-dependent Tautomeric equilibrium (thiol-thione) - Triazole-thione

Key Observations :

  • The hydrochloride salt of the target compound confers superior aqueous solubility compared to neutral analogs .
  • Thione tautomers (e.g., ) exhibit pH-dependent stability, whereas carboxamide derivatives (target compound) are more stable in physiological conditions .

Q & A

Q. Optimization tips :

  • Solvent selection : Ethanol or DMF for improved solubility of intermediates (e.g., yields increased to 70% in ethanol for similar compounds ).
  • Catalysts : Use of DMAP or pyridine to enhance coupling efficiency.
  • Temperature control : Reflux conditions (80–100°C) for cyclization steps, monitored by TLC/HPLC to avoid side reactions .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound, particularly regarding tautomerism in the benzothiazole rings?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (HSQC, HMBC) to differentiate between tautomeric forms. For example, the NH proton in the carboxamide group typically appears at δ 10–12 ppm, while aromatic protons in benzothiazole rings resonate at δ 7.5–8.5 ppm .
  • IR spectroscopy : Confirm amide C=O stretching (1650–1680 cm⁻¹) and benzothiazole C=N vibrations (1600–1620 cm⁻¹) .
  • X-ray crystallography : Resolve tautomeric and stereochemical uncertainties by analyzing crystal packing and hydrogen-bonding networks .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

Answer:

  • Molecular docking (AutoDock/Vina) : Screen against therapeutic targets (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • ADMET prediction (SwissADME, pkCSM) : Assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. The dimethylaminoethyl group may enhance solubility but reduce metabolic stability .
  • MD simulations (GROMACS) : Evaluate binding stability over 100 ns trajectories, focusing on hydrogen bonds with residues like Asp86 in EGFR .

How should researchers design experiments to evaluate the compound’s anticancer activity while addressing potential contradictions in cytotoxicity data?

Answer:

  • In vitro assays :
    • Dose-response curves : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays. Include positive controls (e.g., cisplatin) .
    • Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • Troubleshooting contradictions :
    • Batch variability : Ensure consistent purity (>95% by HPLC) and solvent removal (lyophilization).
    • Cell line specificity : Compare activity across epithelial vs. mesenchymal cancer models to identify selectivity patterns .

What strategies can mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral chromatography : Use preparative HPLC with Chiralpak columns to separate enantiomers during intermediate stages .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .
  • Process optimization : Switch from batch to flow chemistry for reproducible temperature and mixing conditions, reducing racemization risks .

How do substituents on the benzothiazole rings influence the compound’s photophysical properties, and what applications arise from this?

Answer:

  • Substituent effects :
    • Electron-donating groups (e.g., -CH₃) : Increase fluorescence quantum yield by enhancing π-conjugation .
    • Electron-withdrawing groups (e.g., -NO₂) : Redshift absorption maxima (λmax ~350–400 nm) .
  • Applications :
    • Bioimaging : Track cellular uptake via confocal microscopy (ex/em ~405/450 nm).
    • Photosensitizers : Evaluate singlet oxygen generation for photodynamic therapy .

What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
  • LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid) and oxidative byproducts (e.g., N-oxide derivatives) .
  • Kinetic modeling : Calculate degradation rates (k) using Arrhenius plots to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.